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molecular formula C10H13NO4S B2929948 Methyl 3-(dimethylsulfamoyl)benzoate CAS No. 823833-29-0

Methyl 3-(dimethylsulfamoyl)benzoate

Cat. No. B2929948
M. Wt: 243.28
InChI Key: TZKDPBATMOYEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987335B2

Procedure details

3-(N,N-Dimethylsulfamoyl)benzoic acid (200 mg, 0.872 mmol) was refluxed overnight in the presence of concentrated sulfuric acid (5.64 mg, 0.044 mmol) in methanol (10 mL) at 70° C. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography affording the title compound (125 mg). 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H), 8.27 (d, 1H, J=8.0 Hz), 7.97 (d, 1H, J=7.2 Hz), 7.65 (t, 1H, J=8.0 Hz), 3.96 (s, 3H), 2.74 (s, 6H). ESI-MS: 244.0 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5.64 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[S:3]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])(=[O:5])=[O:4].S(=O)(=O)(O)O.[CH3:21]O>>[CH3:1][N:2]([CH3:15])[S:3]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([O:11][CH3:21])=[O:10])(=[O:4])=[O:5]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CN(S(=O)(=O)C=1C=C(C(=O)O)C=CC1)C
Name
Quantity
5.64 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum
CUSTOM
Type
CUSTOM
Details
compound was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)C=1C=C(C(=O)OC)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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